(3-((4-(2-メトキシエチル)フェノキシ)メチル)フェニル)ボロン酸

説明

“(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative with the empirical formula C16H19BO4 . It has a molecular weight of 286.13 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string representation of the molecule isCOCCc1ccc(OCc2cccc(c2)B(O)O)cc1 . This indicates that the molecule contains a boronic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a methoxyethyl ether linkage . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various types of reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 98-104°C . It contains varying amounts of anhydride .作用機序

Target of Action

The primary target of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic acids and their esters, such as this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water . As mentioned earlier, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these environmental factors can significantly influence the compound’s action, efficacy, and stability.

実験室実験の利点と制限

(3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has low toxicity. (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has been shown to have anticancer and anti-inflammatory properties, making it a potential treatment for cancer and autoimmune diseases. However, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has some limitations. It has poor solubility in water, making it difficult to administer in vivo. In addition, (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has a short half-life in vivo, which may limit its effectiveness as a treatment.

将来の方向性

There are several future directions for research on (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid. One direction is to improve the solubility and half-life of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in vivo to increase its effectiveness as a treatment. Another direction is to investigate the potential of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanism of action of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid and to identify potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of (3-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid in humans.

科学的研究の応用

中性子捕捉療法

(3-((4-(2-メトキシエチル)フェノキシ)メチル)フェニル)ボロン酸を含むボロン酸とそのエステルは、中性子捕捉療法に適したホウ素担体として、新しい薬剤や薬剤送達デバイスの設計に用いられている 。この療法は、ホウ素化合物を用いて細胞レベルで腫瘍を標的にするがん治療の一種であり、ホウ素化合物は中性子を捕捉して核分裂を起こし、がん細胞を選択的に破壊する。

鈴木・宮浦カップリング

この化合物は、有機化学において広く用いられる炭素-炭素結合形成反応である鈴木・宮浦カップリング反応に有用である可能性がある 。この反応は、温和な条件で、様々な官能基に対して許容性があるため、複雑な有機分子の合成において環境に優しい選択肢となる。

薬物送達システム

フェニルボロン酸ピナコールエステルが生理的pHで加水分解されやすいことは、薬物送達システムにおける使用において重要な考慮事項である 。これらの化合物の水性環境における安定性は、体内に治療薬を効率的に送達するために不可欠である。

有機合成

有機合成において、(3-((4-(2-メトキシエチル)フェノキシ)メチル)フェニル)ボロン酸は、ミゾロキ・ヘック反応や鈴木・宮浦カップリング反応などの様々なパラジウム触媒反応の試薬として使用できる 。これらの反応は、医薬品や材料科学における複雑な有機骨格を構築するために不可欠である。

酵素阻害研究

この化合物は、酵素阻害研究において、特に真菌ヒストン脱アセチル化酵素(HDAC)を標的とする潜在的な阻害剤として同定されている 。HDAC阻害剤は、遺伝子発現を調節することにより、がんやその他の疾患の治療のための有望な治療薬である。

特性

IUPAC Name |

[3-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO4/c1-20-10-9-13-5-7-16(8-6-13)21-12-14-3-2-4-15(11-14)17(18)19/h2-8,11,18-19H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABCYEGFKLWONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)CCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584723 | |

| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-26-0 | |

| Record name | B-[3-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871126-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

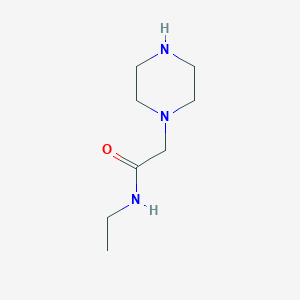

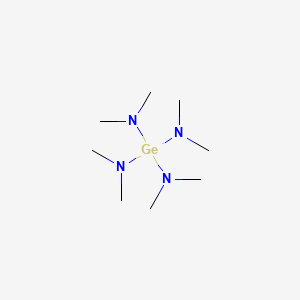

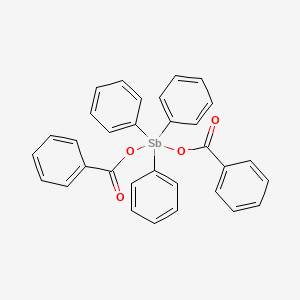

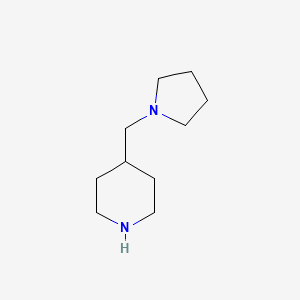

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。